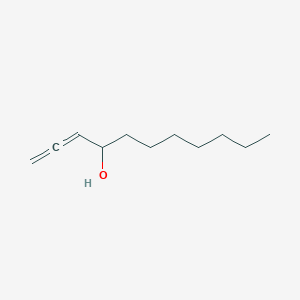
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one is an organic compound that belongs to the class of dioxanones It is characterized by the presence of an iodomethyl group attached to a dioxanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of a dioxanone derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.
Reduction Reactions: The primary product is the methyl derivative of the original compound.
Applications De Recherche Scientifique
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents, particularly those with anticancer or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive iodomethyl group.
Mécanisme D'action
The mechanism of action of 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Another iodomethyl-containing compound with a different ring structure.
Iodomethane: A simpler compound with a single iodomethyl group, used widely in organic synthesis.
4-Iodomethyl-2-oxoazetidin-1-yl acetate: A compound with a similar iodomethyl group but different core structure.
Uniqueness
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one is unique due to its dioxanone ring, which imparts distinct chemical properties and reactivity. The presence of both the iodomethyl group and the dioxanone ring allows for versatile chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
78947-93-0 |
|---|---|
Formule moléculaire |
C6H9IO3 |
Poids moléculaire |
256.04 g/mol |
Nom IUPAC |
4-(iodomethyl)-6-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H9IO3/c1-4-2-5(3-7)10-6(8)9-4/h4-5H,2-3H2,1H3 |
Clé InChI |
NRIDWPKSYRQLST-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(=O)O1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


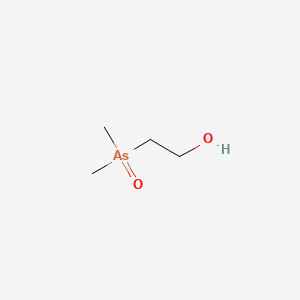
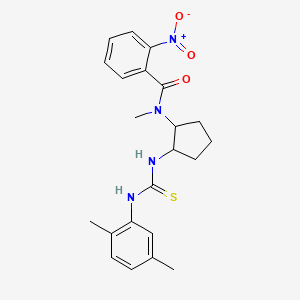
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
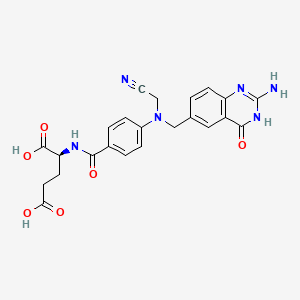

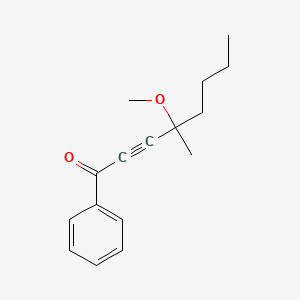
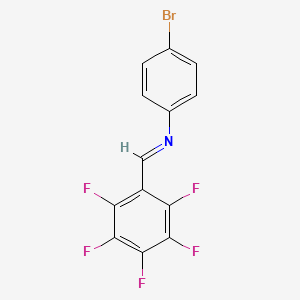
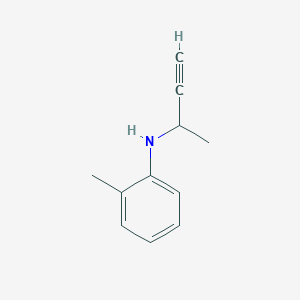
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)



